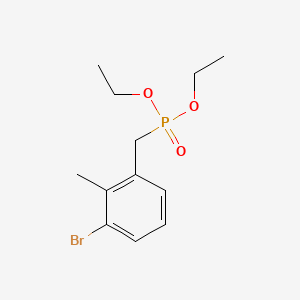
Diethyl (3-bromo-2-methylbenzyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-bromo-2-methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C12H18BrO3P and a molecular weight of 321.15 g/mol . This compound is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a bromine atom and a methyl group. It is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (3-bromo-2-methylbenzyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-methylbenzyl chloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .
Another method involves the palladium-catalyzed cross-coupling reaction between 3-bromo-2-methylbenzyl halides and H-phosphonate diesters. This method uses a palladium source such as Pd(OAc)2 and a supporting ligand like Xantphos to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for high yield and purity, and the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-bromo-2-methylbenzyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Catalysts: Palladium catalysts (e.g., Pd(OAc)2), copper catalysts
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include substituted benzyl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (3-bromo-2-methylbenzyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (3-bromo-2-methylbenzyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the bromine and methyl substituents on the benzyl ring can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Diethyl (3-bromo-2-methylbenzyl)phosphonate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Diethyl (3-bromopropyl)phosphonate: Contains a different alkyl chain, leading to variations in reactivity and applications.
Diethyl (4-bromobutyl)phosphonate: Similar to diethyl (3-bromopropyl)phosphonate but with a longer alkyl chain, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C12H18BrO3P |
|---|---|
Peso molecular |
321.15 g/mol |
Nombre IUPAC |
1-bromo-3-(diethoxyphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-7-6-8-12(13)10(11)3/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
VSODNCFLWORMHV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C(=CC=C1)Br)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


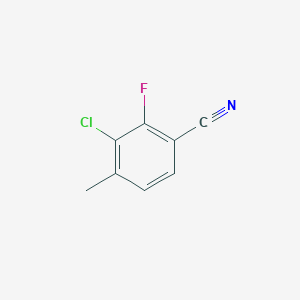

![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
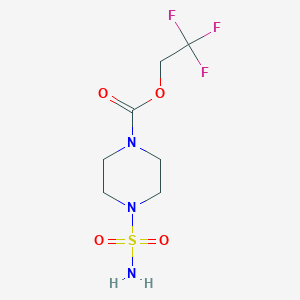

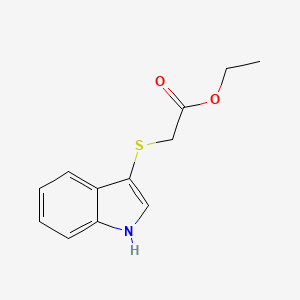
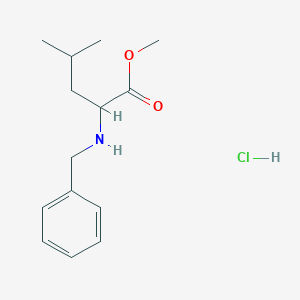
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
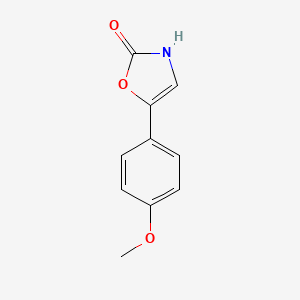


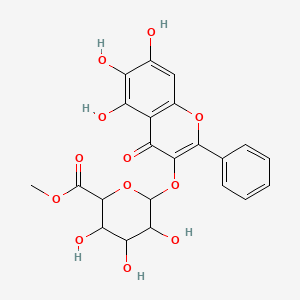
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14895027.png)
![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
